molecular formula C22H27N5O2S B6506102 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 896312-78-0

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6506102
CAS No.: 896312-78-0
M. Wt: 425.5 g/mol
InChI Key: UNSLARRZSPYXFK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a cyclohexyl ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a triazole ring, which is a five-membered ring with three nitrogen atoms. These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The pyrrole and triazole rings, for example, might undergo reactions with electrophiles or nucleophiles. The sulfanyl and acetamide groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrole and triazole rings might influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target molecules in the system. Without specific experimental data, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLARRZSPYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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